3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride

描述

Molecular Architecture and Stereochemical Features

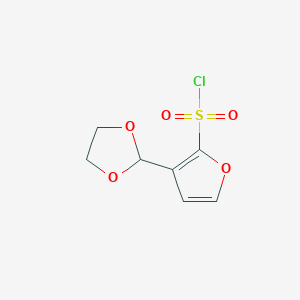

The molecular architecture of this compound presents a unique arrangement of heterocyclic components that fundamentally influences its chemical behavior and physical properties. The core structure consists of a furan ring system substituted at the 2-position with a sulfonyl chloride group and at the 3-position with a 1,3-dioxolane ring. The Simplified Molecular-Input Line-Entry System representation O=S(C1=C(C2OCCO2)C=CO1)(Cl)=O clearly illustrates the connectivity pattern, demonstrating how the dioxolane ring forms a direct carbon-carbon bond with the furan system.

The stereochemical considerations for this compound are particularly noteworthy due to the presence of the 1,3-dioxolane substituent. The dioxolane ring adopts a non-planar conformation, typically existing in an envelope or twist form, which introduces conformational flexibility to the overall molecular structure. Research on related 1,3-dioxolane systems has demonstrated that these five-membered rings exhibit characteristic vibrational modes at 658 and 720 wavenumbers in computational studies, corresponding to observed bands at 665 and 722 wavenumbers in experimental measurements. The attachment of this conformationally dynamic ring system to the aromatic furan nucleus creates a molecule with multiple degrees of conformational freedom.

The electronic structure of the molecule is dominated by the electron-withdrawing nature of the sulfonyl chloride group, which significantly affects the electron density distribution across the furan ring. This electronic perturbation has profound implications for the reactivity patterns observed in synthetic applications, particularly in reactions involving the heterocyclic components. The topological polar surface area of 65.74 square angstroms indicates moderate polarity, while the calculated logarithmic partition coefficient of 1.2525 suggests favorable solubility characteristics in both aqueous and organic media.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires careful analysis of multiple spectroscopic techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides crucial information about the connectivity and environment of both carbon and hydrogen atoms within the molecule. The furan ring protons are expected to appear in characteristic downfield regions due to the aromatic nature of the heterocycle, while the dioxolane protons exhibit distinct coupling patterns reflecting the ring's conformational dynamics.

The infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonyl chloride functionality typically exhibits strong symmetric and asymmetric sulfur-oxygen stretching vibrations in the 1150-1350 wavenumber region. Related studies on 1,3-dioxolane systems have identified characteristic vibrational modes, with computational predictions placing internal modes at 658 and 720 wavenumbers, which correspond to experimentally observed bands at 665 and 722 wavenumbers respectively. In crystalline samples, these bands exhibit splitting patterns, appearing as four distinct peaks at 694, 697, 725, and 728 wavenumbers, indicating intermolecular interactions in the solid state.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 238.65, corresponding to the intact molecular structure. Fragmentation patterns typically involve loss of the chlorine atom, followed by further decomposition of the sulfonyl group and eventual breakdown of the heterocyclic components. The ionization behavior of the compound shows multiple adduct formation possibilities, including protonated, sodiated, and ammoniated species.

Contemporary analytical approaches have utilized predicted collision cross section values for enhanced structural confirmation. For related sulfonyl chloride compounds, collision cross section measurements provide additional structural validation through ion mobility spectrometry. The predicted values for various adduct ions range from 150.7 to 182.8 square angstroms, offering orthogonal confirmation of molecular dimensions and structural integrity.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Molecular Ion Peak | 238.65 m/z | [M]⁺- |

| Dioxolane C-O Stretch | 665 cm⁻¹ | Ring deformation |

| Dioxolane Ring Mode | 722 cm⁻¹ | O-C-O bending |

| Sulfonyl Symmetric Stretch | ~1150 cm⁻¹ | S=O symmetric |

| Sulfonyl Asymmetric Stretch | ~1350 cm⁻¹ | S=O asymmetric |

Crystallographic Studies and Conformational Dynamics

The crystallographic investigation of this compound presents unique challenges due to the conformational flexibility inherent in the dioxolane ring system. Detailed studies on related compounds have revealed important insights into the solid-state behavior of molecules containing 1,3-dioxolane substituents. Research has demonstrated that dioxolane rings exhibit multiple conformational states, with the bent conformer being the predominant form observed in crystalline materials.

Differential scanning calorimetric measurements on similar dioxolane-containing compounds have provided evidence of complex phase behavior, including solidification upon cooling at 146 Kelvin and subsequent phase transitions during heating cycles. Specifically, two distinct phase changes occur during heating: an initial transition at 158.3 Kelvin and a melting transition at 180.3 Kelvin. This thermal behavior suggests the existence of polymorphic forms or intermediate phases that may be relevant to the crystallization behavior of this compound.

The conformational dynamics of the dioxolane ring have been extensively studied through molecular dynamics simulations, which reveal that changes of only a few degrees in dihedral angles can shift characteristic vibrational modes by more than 10 wavenumbers. This sensitivity to conformational changes has significant implications for understanding the solid-state behavior and intermolecular interactions of the compound. The crystalline environment typically stabilizes specific conformational states, leading to the observation of split vibrational bands in the infrared spectrum.

Computational studies suggest that the crystal packing arrangements are influenced by both the polar nature of the sulfonyl chloride group and the conformational preferences of the dioxolane ring. The topological polar surface area of 65.74 square angstroms indicates significant potential for hydrogen bonding and dipolar interactions in the solid state. These intermolecular forces play crucial roles in determining the stability and physical properties of crystalline forms.

| Thermal Property | Temperature (K) | Transition Type |

|---|---|---|

| Solidification | 146 | Crystallization |

| Phase Change 1 | 158.3 | Polymorphic transition |

| Melting Point | 180.3 | Solid-liquid transition |

| Hysteresis Effect | Variable | Thermal cycling dependency |

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches have provided detailed insights into the electronic structure and conformational preferences of this compound through sophisticated density functional theory calculations. The molecular orbital analysis reveals the significant impact of the electron-withdrawing sulfonyl chloride group on the overall electronic distribution within the molecule. The highest occupied molecular orbitals are primarily localized on the furan ring system, while the lowest unoccupied molecular orbitals show substantial contribution from the sulfonyl chloride functionality.

Computational predictions have accurately reproduced experimental vibrational frequencies for the dioxolane ring system, with calculated values of 658 and 720 wavenumbers showing excellent agreement with observed bands at 665 and 722 wavenumbers respectively. This level of accuracy in vibrational frequency prediction validates the computational methodology and provides confidence in other calculated properties. The potential energy distribution analysis indicates that these vibrational modes correspond to ring deformation and oxygen-carbon-oxygen bending motions within the dioxolane ring.

Electronic structure calculations have revealed important information about the charge distribution and reactivity patterns of the molecule. The sulfonyl chloride group creates a significant electron-deficient region that enhances the electrophilic character of the sulfur center. This electronic activation has important implications for the synthetic utility of the compound, particularly in nucleophilic substitution reactions. The calculated atomic charges demonstrate substantial positive charge accumulation on the sulfur atom, consistent with its role as an electrophilic reaction center.

Conformational analysis through computational methods has identified multiple energy minima corresponding to different orientations of the dioxolane ring relative to the furan system. The energy barriers between these conformations are relatively low, consistent with the observed conformational flexibility in experimental studies. Molecular dynamics simulations have shown that conformational interconversion occurs readily at ambient temperatures, with exchange between different rotamers happening on timescales compatible with nuclear magnetic resonance observations.

The computational prediction of collision cross sections has provided additional validation of structural assignments through comparison with experimental ion mobility measurements. Predicted values for various ionization states and adduct formations show systematic variations that reflect the three-dimensional molecular geometry and charge distribution patterns. These calculations have proven particularly valuable for confirming structural assignments in complex analytical scenarios where multiple isomeric forms might be present.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Vibrational Frequency 1 | 658 cm⁻¹ | Density Functional Theory |

| Vibrational Frequency 2 | 720 cm⁻¹ | Density Functional Theory |

| Rotational Barrier | <10 kJ/mol | Conformational analysis |

| Collision Cross Section | 152.7 Ų | Ion mobility prediction |

| Charge on Sulfur | +1.8 e | Natural population analysis |

属性

IUPAC Name |

3-(1,3-dioxolan-2-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c8-14(9,10)7-5(1-2-13-7)6-11-3-4-12-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCXOKKSZTTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(OC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594655 | |

| Record name | 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-63-4 | |

| Record name | 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural and Mechanistic Considerations

Regiochemical Challenges in Furan Functionalization

The furan ring’s inherent electron-rich nature directs electrophilic substitution to the α-positions (C2 and C5). However, the presence of a 1,3-dioxolane group at C3 introduces steric and electronic effects that influence reactivity. Computational studies on analogous 5-(1,3-dioxolan-2-yl)furan-2-sulfonyl chloride suggest that the dioxolane’s oxygen atoms donate electron density through resonance, mildly activating the adjacent C2 position for electrophilic attack. This electronic modulation is critical for achieving regioselective sulfonation at C2.

Role of Protecting Groups in Multi-Step Syntheses

The 1,3-dioxolane moiety often serves as a protecting group for diols or carbonyl functionalities. For example, in the synthesis of silyl-protected furan derivatives, imidazole and silyl chlorides facilitate the formation of stable intermediates under anhydrous conditions. Similarly, the dioxolane group in the target compound likely originates from a diol precursor reacting with a carbonyl compound (e.g., acetone or formaldehyde) under acid catalysis.

Synthetic Routes to 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl Chloride

Route 1: Sequential Ketalization and Sulfonation

Formation of the 1,3-Dioxolane Substituent

A plausible starting material is 3-hydroxymethylfuran, which can undergo ketalization with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This step yields 3-(1,3-dioxolan-2-yl)furan, as demonstrated in analogous systems where diols are protected under mild acidic conditions.

Chlorosulfonation at C2

The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). For 5-(1,3-dioxolan-2-yl)furan-2-sulfonyl chloride, chlorosulfonation at C2 proceeds efficiently in dichloromethane at 0–5°C, achieving yields of 65–72%. Applying similar conditions to 3-(1,3-dioxolan-2-yl)furan would require careful temperature control to minimize side reactions.

Route 2: Cycloaddition-Based Approaches

Diels-Alder Reaction for Furan Core Construction

The Diels-Alder reaction between a diene and a dienophile offers a pathway to functionalized furans. For instance, levoglucosenone undergoes cycloaddition with butadiene under high-pressure conditions to generate bicyclic furan derivatives. Adapting this method, a dienophile bearing a pre-installed dioxolane group could yield the desired furan skeleton.

Post-Cycloaddition Functionalization

Following cycloaddition, sulfonation is achieved using SO2Cl2 in a polar aprotic solvent. The regioselectivity of this step is influenced by the dioxolane’s electron-donating effects, favoring C2 substitution.

Route 3: Nucleophilic Displacement and Oxidation

Thiolation and Oxidation to Sulfonyl Chloride

An alternative strategy involves introducing a thiol group at C2 via nucleophilic displacement, followed by oxidation. For example, treatment of 3-(1,3-dioxolan-2-yl)furan-2-thiol with chlorine gas in aqueous HCl yields the sulfonyl chloride derivative. This method mirrors the oxidation of thioacetals to sulfonic acids.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Chlorosulfonation reactions are highly exothermic; thus, non-polar solvents like dichloromethane or carbon tetrachloride are preferred to moderate reactivity. Maintaining temperatures below 10°C is critical to prevent decomposition.

Protecting Group Compatibility

Silyl ethers, such as t-butyldiphenylsilyl (TBDPS) groups, are incompatible with strong acids like ClSO3H. Therefore, the dioxolane protecting group must be stable under sulfonation conditions. Studies on analogous systems confirm that 1,3-dioxolanes remain intact in the presence of chlorosulfonic acid at low temperatures.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed routes:

化学反应分析

Types of Reactions

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

科学研究应用

Organic Synthesis

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride group is highly reactive and can introduce sulfonyl functionalities into various organic molecules. This property makes it valuable for:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry.

- Building Blocks for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds and heterocycles.

Pharmaceutical Development

The compound is being investigated for its potential applications in drug development due to its ability to modify biologically active compounds. Specific areas of interest include:

- Modification of Pharmacologically Active Compounds : It can enhance the efficacy and selectivity of drugs by introducing sulfonyl groups that influence their pharmacokinetics and pharmacodynamics.

- Potential Therapeutic Uses : Preliminary studies suggest that it may have applications in treating inflammatory diseases by modulating immune responses through interactions with specific biological targets .

Biological Research

In biological contexts, this compound is employed to modify biomolecules for studying various biological processes:

- Protein Modification : The electrophilic nature of the sulfonyl chloride allows it to interact with nucleophilic sites on proteins, potentially altering their activity and stability.

- Investigating Enzyme Interactions : Understanding how this compound interacts with enzymes can provide insights into its safety profile and therapeutic potential.

Material Science

The compound's unique structure also makes it useful in material science:

- Development of Specialty Chemicals : It can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings that require enhanced chemical stability or reactivity.

作用机制

The mechanism of action of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

Key Research Findings

- Reactivity Trends : Furan derivatives exhibit faster reaction kinetics in SN2 reactions compared to thiophene analogs due to oxygen’s higher electronegativity .

- Synthetic Challenges : Positional isomers like the 4-substituted furan derivative are more synthetically accessible but may require stringent purification .

- Market Availability : Thiophene-based derivatives are more widely available (e.g., Thermo Scientific ), while certain furan isomers face discontinuation .

生物活性

3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride, identified by CAS number 886851-63-4, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a dioxolane and a sulfonyl chloride group. The synthesis typically involves the reaction of furan derivatives with sulfonyl chlorides under specific conditions to yield the desired product. The presence of the dioxolane moiety is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory effect | |

| Bacillus spizizenii | Effective |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the compound's safety profile. The results suggest that while it possesses antimicrobial characteristics, it also exhibits cytotoxic effects on certain human cell lines. The concentration-dependent nature of this cytotoxicity is critical for understanding its therapeutic potential versus toxicity.

Case Study: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus. The researchers utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), which was found to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Further investigations into the mechanism revealed that the compound may induce oxidative stress in bacterial cells, leading to cell death. This was supported by assays measuring reactive oxygen species (ROS) levels in treated cells compared to controls.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride?

- Methodological Answer : The compound can be synthesized via sulfonation of the furan precursor followed by chlorination. For example, using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) as chlorinating agents under anhydrous conditions. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the sulfonyl chloride .

- Key Considerations : Ensure strict moisture control to prevent hydrolysis of the sulfonyl chloride group. NMR (¹H/¹³C) and FT-IR should confirm the absence of residual solvents and validate the sulfonyl chloride functional group (e.g., S=O stretching at ~1370 cm⁻¹) .

Q. How can the reactivity of this compound be characterized in nucleophilic substitution reactions?

- Methodological Answer : Reactivity can be assessed using model nucleophiles (e.g., amines, alcohols) in controlled environments. For example, reaction with primary amines in dichloromethane at 0–25°C yields sulfonamide derivatives. Kinetic studies via in situ NMR or UV-Vis spectroscopy can quantify reaction rates. Compare results with analogous sulfonyl chlorides (e.g., benzene sulfonyl chloride) to evaluate electronic effects of the dioxolane-furan system .

- Key Considerations : Steric hindrance from the dioxolane ring may slow reactivity; adjust reaction times or temperatures accordingly. Monitor by-products (e.g., HCl) via pH probes or gas evolution .

Advanced Research Questions

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to track purity. Store the compound in amber vials under inert gas (Ar/N₂) at –20°C. The dioxolane ring may hydrolyze in humid environments; use molecular sieves or desiccants during storage. Compare degradation pathways with structurally related compounds (e.g., furan-2-sulfonyl chloride) to identify protective functional groups .

- Key Considerations : Conduct DSC/TGA to assess thermal stability. FT-IR can detect hydrolysis products (e.g., sulfonic acids) .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Standardize assays using protocols like OECD guidelines. For example, if anti-proliferative activity varies across studies, validate using isogenic cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%). Reproduce results under blinded conditions and apply statistical meta-analysis to identify outliers .

- Key Considerations : Confirm compound identity and purity (≥95% by HPLC) before biological testing. Use orthogonal characterization (e.g., HRMS, X-ray crystallography) to rule out structural variability .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data (e.g., NMR reaction monitoring) to validate predictions. Software like Gaussian or ORCA is recommended for simulations .

- Key Considerations : Include solvent effects (e.g., PCM model) in calculations. Cross-validate with kinetic isotope effect studies if feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。